3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
- 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole is a chemical compound with the following properties:
- Empirical Formula: C<sub>9</sub>H<sub>6</sub>ClFN<sub>2</sub>O
- Molecular Weight: 212.61 g/mol
- CAS Number: 601484-33-7
- Structure:
- It is used primarily for research and development purposes.
Synthesis Analysis
- The synthesis of this compound involves the amidation reaction. Further details on the synthetic route would require a review of relevant literature.
Molecular Structure Analysis
- The compound’s molecular structure has been confirmed using FTIR, 1H NMR, 13C NMR, and MS spectroscopies.
- Single crystal analysis by X-ray diffraction provides additional structural information.
Chemical Reactions Analysis
- The compound’s reactivity and potential reactions depend on its functional groups and substituents.
- Further studies are needed to explore its chemical behavior.
Physical And Chemical Properties Analysis
- The compound’s physical properties include its melting point (43-47°C) and boiling point (125°C at 10.5 mmHg).
- Safety precautions should be followed due to its potential hazards (see Safety section below).
Scientific Research Applications
Synthesis and Characterization
A new series of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety were synthesized, characterized, and evaluated for their in vivo anti-convulsant and anti-inflammatory activities. Some compounds exhibited significant biological activities, supported by in silico molecular docking studies, indicating potential as good inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Antimicrobial and Biological Activity
Compounds featuring 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles were synthesized and showed very good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Karthikeyan et al., 2008).
Material Science Applications
New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were prepared, exhibiting high thermal stability, solubility in polar organic solvents, and potential in material science applications due to their unique properties, including blue fluorescence (Hamciuc et al., 2005).
Photoluminescence and Electronic Applications
A novel series of 1,3,4-oxadiazole derivatives showed good antimicrobial as well as antitubercular activity, supported by molecular docking to gain insights into the mode of inhibition, suggesting their utility in developing new therapeutic agents and understanding molecular interactions (Shingare et al., 2018).
Synthesis Techniques and Optical Properties
A convenient one-pot synthesis method for symmetrical and asymmetrical 1,3,4-oxadiazoles was developed, highlighting the importance of these heterocycles in medicinal and pesticide chemistry and their wide applications in material science due to their diverse biological properties and potential in creating novel optical materials (Zarei & Rasooli, 2017).
Safety And Hazards
- The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.
- Proper handling, protective equipment, and storage conditions are essential.
Future Directions
- Investigate its biological potential, including potential applications in medicine or other fields.
- Explore its reactivity in various chemical transformations.
properties
IUPAC Name |
3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKTYBAJSXBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437517 | |
Record name | 3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole | |
CAS RN |
491842-63-8 | |
Record name | 3-(chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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